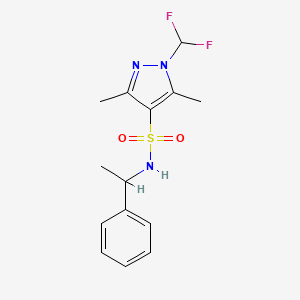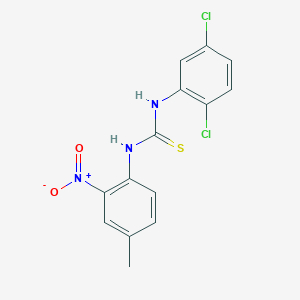
1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10825 and belongs to the class of sulfonamide derivatives. In
Mecanismo De Acción
DFP-10825 exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. Additionally, DFP-10825 induces apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Furthermore, DFP-10825 has been shown to modulate the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant biochemical and physiological effects in various disease models. In cancer cells, DFP-10825 induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways. In inflammation models, DFP-10825 reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB signaling pathway. Furthermore, DFP-10825 has been shown to improve cognitive function and reduce amyloid-beta accumulation in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments, including its high potency and selectivity for specific signaling pathways. Additionally, DFP-10825 has been shown to have low toxicity and good bioavailability. However, the limitations of DFP-10825 include its limited solubility in water, which can affect its pharmacokinetics and bioavailability.
Direcciones Futuras
DFP-10825 has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications in human diseases. Additionally, further studies are needed to optimize the synthesis method and improve the pharmacokinetics and bioavailability of DFP-10825. Furthermore, the mechanism of action of DFP-10825 needs to be further elucidated to fully understand its pharmacological effects. Finally, clinical trials are needed to evaluate the safety and efficacy of DFP-10825 in humans.
Aplicaciones Científicas De Investigación
DFP-10825 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that DFP-10825 has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, DFP-10825 has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways. Furthermore, DFP-10825 has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2S/c1-9(12-7-5-4-6-8-12)18-22(20,21)13-10(2)17-19(11(13)3)14(15)16/h4-9,14,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHZOXGQSWSXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4709164.png)


![2-[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4709175.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4709207.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4709215.png)
![propyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4709216.png)
![1-{[(3-fluorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4709223.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4709227.png)
![N~2~-(3-chlorobenzyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4709231.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide](/img/structure/B4709234.png)
![N,N-dimethyl-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B4709248.png)
![1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone](/img/structure/B4709252.png)
![3-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4709259.png)